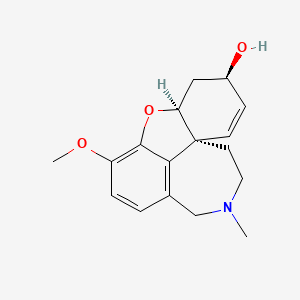

galanthamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether.

1.70e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Cholinesterase Inhibition:

Galantamine acts as a reversible cholinesterase inhibitor. Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning. In Alzheimer's disease, AChE activity increases, leading to decreased acetylcholine levels. Galantamine inhibits AChE, thereby increasing acetylcholine levels in the brain, which may improve cognitive function [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ].

Allosteric Modulation of Nicotinic Receptors:

In addition to inhibiting AChE, galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in learning, memory, and attention. By enhancing the function of nAChRs, galantamine may further support cognitive function in individuals with Alzheimer's disease [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ].

Clinical Trials and Efficacy:

Galantamine's effectiveness in treating mild to moderate Alzheimer's disease has been evaluated in several large-scale, randomized, double-blind, placebo-controlled clinical trials [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ]. These studies have shown that galantamine can improve cognitive function, daily living activities, and behavioral symptoms in patients with AD [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ].

Galanthamine is a naturally occurring alkaloid primarily extracted from the bulbs of the snowdrop plant (Galanthus nivalis). It was first isolated in the Soviet Union during the 1940s and has since gained prominence for its pharmacological properties, particularly as a treatment for Alzheimer's disease and other cognitive impairments. Galanthamine functions as a competitive inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Its unique mechanism also includes allosteric modulation of nicotinic acetylcholine receptors, which further facilitates the release of acetylcholine in the central nervous system .

Galantamine's therapeutic effects are attributed to its modulation of neurotransmitter systems in the brain. Here's how it works:

- Acetylcholinesterase inhibition: Galantamine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a crucial neurotransmitter for memory and cognitive function. By inhibiting AChE, galantamine increases acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients.

- Allosteric modulation of nicotinic acetylcholine receptors: Galantamine also binds to specific sites on nicotinic acetylcholine receptors, enhancing their function and promoting further cholinergic activity.

Galanthamine exhibits multiple biological activities:

- Cholinergic Activity: By inhibiting acetylcholinesterase, it increases acetylcholine levels at synaptic clefts, enhancing cognitive functions such as memory and learning.

- Allosteric Modulation: It binds to nicotinic acetylcholine receptors, enhancing their response to acetylcholine and facilitating neurotransmitter release .

- Antioxidant Properties: Galanthamine acts as a scavenger for reactive oxygen species, providing neuroprotective effects against oxidative stress .

These activities make galanthamine a candidate for treating neurodegenerative conditions like Alzheimer's disease.

The synthesis of galanthamine has evolved significantly since its initial isolation. Various methods have been developed:

- Natural Extraction: Initially derived from Galanthus nivalis, this method involves extracting galanthamine from plant sources.

- Total Synthesis: Recent advancements focus on synthetic approaches that utilize starting materials like N-formamides and involve multiple steps including oxidative coupling reactions and palladium-catalyzed reactions . For example:

Galanthamine is primarily used in clinical settings for:

- Alzheimer's Disease: It is prescribed to improve cognitive functions in patients with mild to moderate Alzheimer's disease.

- Other Cognitive Disorders: It may also be beneficial in treating other forms of dementia and cognitive decline associated with various neurological conditions .

- Neuroprotection: Its antioxidant properties contribute to its potential use in protecting neurons from damage due to oxidative stress.

Several compounds exhibit similar mechanisms or structures to galanthamine:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Rivastigmine | Acetylcholinesterase inhibitor | Dual inhibition of butyrylcholinesterase |

| Donepezil | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase |

| Tacrine | Acetylcholinesterase inhibitor | First drug approved for Alzheimer’s; hepatotoxicity concerns |

| Huperzine A | Acetylcholinesterase inhibitor | Derived from Huperzia serrata; also enhances memory |

| Physostigmine | Acetylcholinesterase inhibitor | Rapidly reversible; used in acute situations |

Galanthamine stands out due to its dual action on both nicotinic receptors and acetylcholinesterase, providing a multifaceted approach to enhancing cholinergic function compared to other compounds that primarily inhibit acetylcholinesterase alone .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

269 - 270 °C (hydrogen bromide salt)

Storage

UNII

1T835Z585R

GHS Hazard Statements

H301+H331 (95.06%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (99.38%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (99.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (99.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Galanatamine is indicated for the treatment of mild to moderate dementia of the Alzheimer's type. / Included in US product labeling/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06D - Anti-dementia drugs

N06DA - Anticholinesterases

N06DA04 - Galantamine

Mechanism of Action

Galantamine, a tertiary alkaloid, is a competitive and reversible inhibitor of acetylcholinesterase. While the precise mechanism of galantamine's action is unknown, it is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase. If this mechanism is correct, galantamine's effect may lessen as the disease process advances and fewer cholinergic neurons remain functionally intact. There is no evidence that galantamine alters the course of the underlying dementing process.

The cause of cognitive impairment in Alzheimer's Disease is not fully understood, it has been shown that acetylcholine producing neurons degenerate. The cholinergic loss has been correlated with cognitive impairment and a density of amyloid plaques. Galantamine is a tertiary alkaloid and it competes with and is a reversible inhibitor of acetylcholinesterase. The exact mechanism of galantamine is not known, but it is believed to enhance cholinergic function.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Carboxylic-ester hydrolases [EC:3.1.1.-]

ACHE [HSA:43] [KO:K01049]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

357-70-0

Absorption Distribution and Excretion

Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals: the elimination of galantamine has been shown to be decreased in subjects with renal impairment. Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 h. In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively. Of the dose recovered in the urine, about 32% was in the unchanged parent compound, and 12% was in the glucuronide form.

The mean volume of distribution is 175 L. About 52.7% of galantamine is distributed to blood cells, the blood to plasma concentration ratio of galantamine is 1.2. Galantamine penetrates the blood–brain barrier.

The renal clearance is 65 mL/min and the total plasma clearance is about 300 mL/min.

Protein binding: Low (18%)

Mean volume of distribution is 175 L.

The maximum inhibition of acetylcholinesterase activity of about 40% was achieved about one hour after a single oral dose of 8 mg galantamine in healthy male subjects.

Galantamine is rapidly and completely absorbed. The absolute oral bioavailability is about 90%. Galantamine shows linear pharmacokinetics with doses ranging from 8 to 32 mg/day.

For more Absorption, Distribution and Excretion (Complete) data for GALANTAMINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

In studies of oral 3(H)-galantamine, unchanged galantamine and its glucuronide, accounted for most plasma radioactivity in poor and extensive CYP2D6 metabolizers. Up to 8 hours post-dose, unchanged galantamine accounted for 39-77% of the total radioactivity in the plasma, and galantamine glucuronide for 14-24%. By 7 days, 93- 99% of the radioactivity had been recovered, with about 95% in urine and about 5% in the feces. Total urinary recovery of unchanged galantamine accounted for, on average, 32% of the dose and that of galantamine glucuronide for another 12% on average.

Galantamine is metabolized by hepatic cytochrome P450 enzymes, glucuronidated, and excreted unchanged in the urine. In vitro studies indicate that cytochrome CYP2D6 and CYP3A4 were the major cytochrome P450 isoenzymes involved in the metabolism of galantamine, and inhibitors of both pathways increase oral bioavailability of galantamine modestly. O-demethylation, mediated by CYP2D6 was greater in extensive metabolizers of CYP2D6 than in poor metabolizers. In plasma from both poor and extensive metabolizers, however, unchanged galantamine and its glucuronide accounted for most of the sample radioactivity.

Galantamine is metabolized by hepatic cytochrome p450 enzymes.

Galantamine has known human metabolites that include [(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] hydrogen sulfate, O-Desmethylgalantamine, Galantamine N-oxide, and N-desmethylgalantamine.

Associated Chemicals

Wikipedia

Cobaltocene

Drug Warnings

FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./

Potential for increased risk of seizures secondary to cholinergic activity (seizures also may be a manifestation of Alzheimer's disease).

Adverse effects reported in 5% or more of patients receiving galantamine hydrobromide and with an incidence of at least twice that of placebo include nausea, vomiting, diarrhea, anorexia, weight decrease. Most of these adverse effects occurred during the upward titration of dosages. Administration of galantamine with food, use of antiemetic agents, and ensuring adequate fluid intake may reduce the impact of these adverse events.

For more Drug Warnings (Complete) data for GALANTAMINE (14 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life: 7 hours

Use Classification

Methods of Manufacturing

General Manufacturing Information

Inhibits acetylcholinesterase activity and is sold in the USSR

Interactions

Concurrent use /of anticholinergics with galantamine/ may decrease the effects of these medications.

Galantamine is likely to exaggerate the neuromuscular blockade effects of succinylcholine-type and similar neuromuscular blocking agents during anesthesia.

Galantamine /used concurrently with nonsteroidal anti-inflammatory drugs (NSAIDs)/ may increase gastric acid secretion, which may contribute to gastrointestinal irritation; patient should be monitored for occult gastrointestinal bleeding.

For more Interactions (Complete) data for GALANTAMINE (6 total), please visit the HSDB record page.

Dates

2: Hsu WY, Lane HY, Lin CH. Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer's Disease, and Parkinson's Disease. Front Psychiatry. 2018 Apr 4;9:91. doi: 10.3389/fpsyt.2018.00091. eCollection 2018. Review. PubMed PMID: 29670547; PubMed Central PMCID: PMC5893641.

3: Tammenmaa-Aho I, Asher R, Soares-Weiser K, Bergman H. Cholinergic medication for antipsychotic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2018 Mar 19;3:CD000207. doi: 10.1002/14651858.CD000207.pub2. Review. PubMed PMID: 29553158.

4: Mezeiova E, Spilovska K, Nepovimova E, Gorecki L, Soukup O, Dolezal R, Malinak D, Janockova J, Jun D, Kuca K, Korabecny J. Profiling donepezil template into multipotent hybrids with antioxidant properties. J Enzyme Inhib Med Chem. 2018 Dec;33(1):583-606. doi: 10.1080/14756366.2018.1443326. Review. PubMed PMID: 29529892.

5: Kalász H, Ojha S, Tekes K, Szőke É, Mohanraj R, Fahim M, Adeghate E, Adem A. Pharmacognostical Sources of Popular Medicine To Treat Alzheimer's Disease. Open Med Chem J. 2018 Feb 16;12:23-35. doi: 10.2174/1874104501812010023. eCollection 2018. Review. PubMed PMID: 29515678; PubMed Central PMCID: PMC5827296.

6: Khoury R, Rajamanickam J, Grossberg GT. An update on the safety of current therapies for Alzheimer's disease: focus on rivastigmine. Ther Adv Drug Saf. 2018 Mar;9(3):171-178. doi: 10.1177/2042098617750555. Epub 2018 Jan 8. Review. PubMed PMID: 29492246; PubMed Central PMCID: PMC5810854.

7: Gómez-Coronado N, Walker AJ, Berk M, Dodd S. Current and Emerging Pharmacotherapies for Cessation of Tobacco Smoking. Pharmacotherapy. 2018 Feb;38(2):235-258. doi: 10.1002/phar.2073. Epub 2018 Jan 29. Review. PubMed PMID: 29250815.

8: Sahoo AK, Dandapat J, Dash UC, Kanhar S. Features and outcomes of drugs for combination therapy as multi-targets strategy to combat Alzheimer's disease. J Ethnopharmacol. 2018 Apr 6;215:42-73. doi: 10.1016/j.jep.2017.12.015. Epub 2017 Dec 14. Review. PubMed PMID: 29248451.

9: May BH, Feng M, Hyde AJ, Hügel H, Chang SY, Dong L, Guo X, Zhang AL, Lu C, Xue CC. Comparisons between traditional medicines and pharmacotherapies for Alzheimer disease: A systematic review and meta-analysis of cognitive outcomes. Int J Geriatr Psychiatry. 2018 Mar;33(3):449-458. doi: 10.1002/gps.4830. Epub 2017 Dec 14. Review. PubMed PMID: 29239495.

10: Seo EJ, Fischer N, Efferth T. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease. Pharmacol Res. 2018 Mar;129:262-273. doi: 10.1016/j.phrs.2017.11.030. Epub 2017 Nov 24. Review. PubMed PMID: 29179999.

11: Hiremathad A, Piemontese L. Heterocyclic compounds as key structures for the interaction with old and new targets in Alzheimer's disease therapy. Neural Regen Res. 2017 Aug;12(8):1256-1261. doi: 10.4103/1673-5374.213541. Review. PubMed PMID: 28966636; PubMed Central PMCID: PMC5607816.

12: Kim SH, Kandiah N, Hsu JL, Suthisisang C, Udommongkol C, Dash A. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. Br J Pharmacol. 2017 Dec;174(23):4224-4232. doi: 10.1111/bph.14030. Epub 2017 Oct 29. Review. PubMed PMID: 28901528; PubMed Central PMCID: PMC5715569.

13: Swedish Council on Health Technology Assessment. Dementia -- Caring, Ethics, Ethnical and Economical Aspects: A Systematic Review [Internet]. Stockholm: Swedish Council on Health Technology Assessment (SBU); 2008 Jun. Available from http://www.ncbi.nlm.nih.gov/books/NBK447961/ PubMed PMID: 28876770.

14: Glynn-Servedio BE, Ranola TS. AChE Inhibitors and NMDA Receptor Antagonists in Advanced Alzheimer's Disease. Consult Pharm. 2017 Sep 1;32(9):511-518. doi: 10.4140/TCP.n.2017.511. Review. PubMed PMID: 28855009.

15: Mehta N, Rodrigues C, Lamba M, Wu W, Bronskill SE, Herrmann N, Gill SS, Chan AW, Mason R, Day S, Gurwitz JH, Rochon PA. Systematic Review of Sex-Specific Reporting of Data: Cholinesterase Inhibitor Example. J Am Geriatr Soc. 2017 Oct;65(10):2213-2219. doi: 10.1111/jgs.15020. Epub 2017 Aug 18. Review. PubMed PMID: 28832937.

16: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.

17: Farooq MU, Min J, Goshgarian C, Gorelick PB. Pharmacotherapy for Vascular Cognitive Impairment. CNS Drugs. 2017 Sep;31(9):759-776. doi: 10.1007/s40263-017-0459-3. Review. PubMed PMID: 28786085.

18: Euwema MS, Swanson TJ. Toxicity, Deadly Single Dose Agents. 2017 Oct 6. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK441849/ PubMed PMID: 28722879.

19: Ramsay RR, Tipton KF. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 2017 Jul 15;22(7). pii: E1192. doi: 10.3390/molecules22071192. Review. PubMed PMID: 28714881.

20: Zanforlin E, Zagotto G, Ribaudo G. An Overview of New Possible Treatments of Alzheimer's Disease, Based on Natural Products and Semi-Synthetic Compounds. Curr Med Chem. 2017 Nov 17;24(34):3749-3773. doi: 10.2174/0929867324666170712161829. Review. PubMed PMID: 28707586.